molecular formula C7H6ClNO2 B031191 2-Chloro-3-methylisonicotinic acid CAS No. 133928-73-1

2-Chloro-3-methylisonicotinic acid

Cat. No. B031191
M. Wt: 171.58 g/mol
InChI Key: JYVLCHBMNCMRBO-UHFFFAOYSA-N
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Description

2-Chloro-3-methylisonicotinic acid is a compound of interest in organic chemistry and materials science. It has various applications due to its unique chemical and physical properties.

Synthesis Analysis

  • 2-Chloronicotinic acid, a key precursor to 2-Chloro-3-methylisonicotinic acid, can be synthesized from 3-cyanopyridine through a series of reactions involving oxidation, chlorination, and hydrolysis (Wei-bing, 2009).
  • Microwave-assisted synthesis methods have been explored for creating derivatives of nicotinic acid, demonstrating a range of efficient synthetic pathways (Quevedo, Bavetsias, & McDonald, 2009).

Molecular Structure Analysis

  • Infrared spectral and X-ray studies have identified polymorphic forms of related nicotinic acid compounds, providing insight into the molecular structure of 2-Chloro-3-methylisonicotinic acid (Takasuka, Nakai, & Shiro, 1982).

Chemical Reactions and Properties

  • Studies on similar compounds, such as triorganotin(IV) complexes, offer insights into potential chemical reactions and properties of 2-Chloro-3-methylisonicotinic acid and its derivatives (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Physical Properties Analysis

  • The physical properties of 2-Chloro-3-methylisonicotinic acid can be inferred from studies on similar compounds, which exhibit specific crystalline structures and melting points (Szafran, Katrusiak, & Dega‐Szafran, 2008).

Chemical Properties Analysis

  • The chemical properties of 2-Chloro-3-methylisonicotinic acid, such as reactivity and stability, can be deduced from studies on related compounds, highlighting their behavior in various chemical environments (Pedireddi & Varughese, 2004).

Scientific Research Applications

Hydrogen Bonds and Conformational Analysis

Studies on bis(1-methylisonicotinate) derivatives highlight the importance of hydrogen bonding and conformational arrangements in molecular structures, providing insights into the stability and interaction capabilities of related compounds, including 2-Chloro-3-methylisonicotinic acid. Such analyses are crucial for understanding the behavior of these compounds in various environments and their potential applications in drug design and material sciences (Szafran, Katrusiak, & Dega-Szafran, 2006).

Synthesis and Characterization

Research on the synthesis and characterization of related pyridine derivatives demonstrates methodologies for producing and analyzing compounds with similar structural features to 2-Chloro-3-methylisonicotinic acid. Such studies are foundational for developing new chemical entities with potential applications in pharmaceuticals and agrochemicals (Shen Ying-zhong, 2009).

Microwave-assisted Synthesis

The microwave-assisted synthesis of aminonicotinic acids from chloronicotinic acid illustrates advanced techniques for efficiently producing derivatives of nicotinic acid, including 2-Chloro-3-methylisonicotinic acid. These methodologies offer rapid, efficient paths to new compounds with potential biological activity (Quevedo, Bavetsias, & McDonald, 2009).

Crystal and Molecular Structure Analysis

Detailed studies on the crystal and molecular structure of bis(1-methylisonicotinate) derivatives provide insights into the molecular arrangements and interactions that could influence the physical and chemical properties of related compounds, such as 2-Chloro-3-methylisonicotinic acid. Understanding these properties is crucial for the development of materials with specific characteristics (Szafran, Katrusiak, & Dega-Szafran, 2008).

Synthetic Technology Improvement

Advancements in the synthetic technology of pyridinecarboxlic acids, like those based on chloro and methyl derivatives, underscore the ongoing efforts to improve the efficiency and yield of chemical processes for producing compounds with agricultural and medicinal relevance (Nie Wen-na, 2006).

properties

IUPAC Name

2-chloro-3-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVLCHBMNCMRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567866
Record name 2-Chloro-3-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methylisonicotinic acid

CAS RN

133928-73-1
Record name 2-Chloro-3-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-methylpyridine-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-chloro-N,3-dimethyl-N-phenylpyridine-4-carboxamide (2.2 g, 8.5 mmol) was treated with a mixture of concentrated H2SO4 (23.2 ml) and water (16.8 ml) and then heated to 130° C. for 46 hours. After which time, the reaction mixture was allowed to reach room temperature and poured onto ice (200 ml) and stirred until the ice had melted. The mixture was made alkaline (pH 8) by the addition of solid Na2CO3 (50.3 g) portionwise. The suspension was filtered and the filtrate acidified to pH 3 by the addition of 6M HCl (aq) (˜1.5 ml). The resulting solid was collected by filtration, washed with water (20 ml) and dried in-vacuo at 40° C. for 10 hours to give the title compound (779 mg, 54%) as a pink solid. LC-MS 100%, m/z=171.9, 173.9; 1H NMR (500 MHz, MeOD) δ ppm 8.30 (d, J=4.89 Hz, 1H) 7.64 (d, J=5.04 Hz, 1H) 2.58 (s, 3H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
23.2 mL
Type
reactant
Reaction Step One
Name
Quantity
16.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50.3 g
Type
reactant
Reaction Step Three
Yield
54%

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